Hydrogen‑Bond Donor Count & pKa Shift: Eliminating the Carbamate N–H Eliminates a Key H‑Bond Donor
The N‑ethyl substitution removes the carbamate N–H proton, reducing the hydrogen‑bond donor (HBD) count from 1 to 0 and shifting the predicted pKa from approximately 9.3 (for the N–H analog) to 15.0 [1]. In the context of CNS drug design, an HBD count of ≤0.5 is a component of the “rule of three” for fragment‐based lead discovery and correlates with improved passive brain penetration [2].
| Evidence Dimension | Hydrogen‑bond donor count / predicted pKa |
|---|---|
| Target Compound Data | HBD = 0; pKa = 15.00 ± 0.10 (predicted) |
| Comparator Or Baseline | [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester: HBD = 1; pKa = 9.26 ± 0.40 (predicted) [1] |
| Quantified Difference | ΔHBD = -1; ΔpKa ≈ +5.7 units |
| Conditions | Predicted values (ACD/Labs or analogous software); carbamate N–H deprotonation event |
Why This Matters
This determines whether a compound acts as a reversible ligand versus a pseudo‐irreversible carbamylating agent, directly impacting target residence time and safety pharmacology.
- [1] Codchem.com. [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester analog. pKa 9.26±0.40 (Predicted). View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
